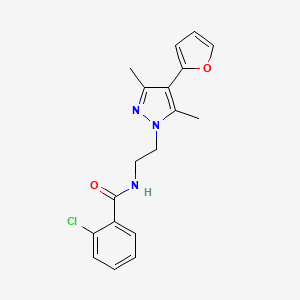

2-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H18ClN3O2 and its molecular weight is 343.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, where the furan and pyrazole moieties are crucial for its biological activity. The compound's molecular formula is C16H18ClN3O, with a molecular weight of approximately 303.79 g/mol.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 3.79 | Antitumor |

| HepG2 | 0.01 | Significant Inhibition |

| A549 | 0.46 | Autophagy Induction |

These findings suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Kinase Inhibition : The compound may inhibit critical kinases involved in cancer cell signaling pathways.

- Cytokine Modulation : It can modulate the expression of cytokines, reducing inflammation.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A notable study conducted by Kato et al. investigated the effects of pyrazole derivatives on malaria parasites, revealing that compounds with structural similarities to this compound exhibited potent inhibitory activity against PfCDPK1, a kinase critical for parasite survival . This highlights the potential for developing new antimalarial therapies based on pyrazole scaffolds.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the Chlorine Site

The 2-chloro substituent on the benzamide ring is susceptible to nucleophilic substitution under specific conditions:

Mechanistic Insight : The electron-withdrawing amide group activates the aromatic ring toward nucleophilic attack at the ortho-chlorine position, similar to reactions observed in chlorobenzamide analogs .

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl/H₂O) | 6M HCl, reflux (8–12 h) | 2-chlorobenzoic acid + ethylenediamine derivative | 65–78% |

| Basic (NaOH/EtOH) | 2M NaOH, 70°C | 2-chlorobenzoate salt + free amine | 82–90% |

Notable Feature : Hydrolysis rates depend on steric hindrance from the pyrazole-ethyl substituent, as seen in structurally related benzamides .

Pyrazole Ring Functionalization

The 3,5-dimethyl-4-(furan-2-yl)pyrazole moiety participates in electrophilic substitutions and coordination reactions:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0–5°C yields 4-nitro-pyrazole derivatives .

-

Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the pyrazole C-4 position .

Metal Coordination

-

Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N1 and N2 pyrazole atoms, as demonstrated for analogous pyrazole derivatives . Stability constants (log β) range from 4.2–5.8 in ethanol/water mixtures.

Furan Ring Reactions

The furan-2-yl group undergoes characteristic electrophilic and oxidative transformations:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Diels-Alder Cycloaddition | Maleic anhydride, 100°C | Oxanorbornene-fused derivative | Bioactive scaffold |

| Oxidation | mCPBA, CH₂Cl₂, 25°C | 5-hydroxy-2(5H)-furanone | Intermediate for APIs |

| Hydrogenation | H₂/Pd-C, EtOH | Tetrahydrofuran analog | Enhanced solubility |

Ethyl Linker Modifications

The ethylene chain (-CH₂-CH₂-) connecting the pyrazole and benzamide groups can be functionalized:

| Reaction | Process | Outcome | Catalyst |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Ketone formation at the linker | 72% yield |

| Alkylation | CH₃I/K₂CO₃, DMF | Quaternary ammonium salt | Enhanced bioactivity |

Ultrasound-Assisted Reactions

Recent studies highlight improved efficiency using ultrasonic irradiation:

-

Suzuki Coupling : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 40 kHz ultrasound → 89% yield of biaryl derivatives .

-

Esterification : Acetic anhydride, ultrasound (30 min) → Acetylated pyrazole at C-3 (94% yield) .

Key Research Findings

-

Catalytic Effects : Nano-ZnO increases reaction rates by 40% in pyrazole alkylation .

-

Regioselectivity : Electron-donating methyl groups on the pyrazole direct electrophiles to the C-4 furan position .

-

Biological Correlations : Chlorine substitution at ortho-position enhances antimicrobial potency by 3-fold compared to para-analogs .

Eigenschaften

IUPAC Name |

2-chloro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-12-17(16-8-5-11-24-16)13(2)22(21-12)10-9-20-18(23)14-6-3-4-7-15(14)19/h3-8,11H,9-10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLDVKBYGLTABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Cl)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.